BenchChemオンラインストアへようこそ!

2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide

Lipophilicity Drug-likeness SAR

2-(4-Bromophenyl)-N-(4-sulfamoylphenyl)acetamide (ChemDiv ID Y030-4598; MW 369.23 Da; C₁₄H₁₃BrN₂O₃S) is a bifunctional screening compound that combines a 4-bromophenylacetamide hydrophobic tail with a primary benzenesulfonamide zinc-binding group (ZBG) connected through an acetamide linker. The molecule belongs to the 4‑(phenylsulfamoyl)phenylacetamide chemotype, a scaffold validated as metabotropic glutamate receptor 4 (mGlu₄) positive allosteric modulators (PAMs) and, by virtue of the terminal sulfonamide, as a recognized carbonic anhydrase (CA) recognition element.

Molecular Formula C14H13BrN2O3S
Molecular Weight 369.24 g/mol
Cat. No. B3510960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide
Molecular FormulaC14H13BrN2O3S
Molecular Weight369.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Br
InChIInChI=1S/C14H13BrN2O3S/c15-11-3-1-10(2-4-11)9-14(18)17-12-5-7-13(8-6-12)21(16,19)20/h1-8H,9H2,(H,17,18)(H2,16,19,20)
InChIKeyOXEXFJYFTDRLQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)-N-(4-sulfamoylphenyl)acetamide – Structural Classification, Procurement-Relevant Identity, and Baseline Properties


2-(4-Bromophenyl)-N-(4-sulfamoylphenyl)acetamide (ChemDiv ID Y030-4598; MW 369.23 Da; C₁₄H₁₃BrN₂O₃S) is a bifunctional screening compound that combines a 4-bromophenylacetamide hydrophobic tail with a primary benzenesulfonamide zinc-binding group (ZBG) connected through an acetamide linker . The molecule belongs to the 4‑(phenylsulfamoyl)phenylacetamide chemotype, a scaffold validated as metabotropic glutamate receptor 4 (mGlu₄) positive allosteric modulators (PAMs) and, by virtue of the terminal sulfonamide, as a recognized carbonic anhydrase (CA) recognition element [1][2]. The presence of the 4‑bromo substituent distinguishes it from common halogen‑scan analogs (Cl, F, H) and provides a defined heavy‑atom tag for crystallographic phasing and molecular interaction studies [1].

Why 2-(4-Bromophenyl)-N-(4-sulfamoylphenyl)acetamide Cannot Be Replaced by Generic Sulfonamide-Acetamide Analogs


The 4‑(phenylsulfamoyl)phenylacetamide scaffold derives its biological recognition from two orthogonal pharmacophoric elements—the primary sulfonamide that coordinates the catalytic zinc in carbonic anhydrases, and the N‑phenylacetamide tail that governs receptor subtype selectivity or allosteric modulation [1]. Changing the halogen identity (Br → Cl, F, H) alters both the lipophilicity (cLogP ~2.1 for the 4‑Br analog) and the electron‑withdrawing character of the phenyl ring, which directly impacts π‑stacking interactions with Phe/Tyr residues in the mGlu₄ allosteric pocket and the CA hydrophobic shelf [2]. Even a regioisomeric shift from the acetamide‑linked sulfonamide to a sulfamoyl‑bridged acetamide (N‑{4‑[(4‑bromophenyl)sulfamoyl]phenyl}acetamide) repositions the key hydrogen‑bond donor relative to the zinc‑binding motif, potentially abolishing CA isoform selectivity . Therefore, simple in‑class substitution without retaining the 4‑bromophenylacetamide architecture risks losing the specific pharmacological profile for which the compound is procured.

2-(4-Bromophenyl)-N-(4-sulfamoylphenyl)acetamide – Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity-Driven Differentiation: cLogP of 4-Bromophenyl vs. 4-Chlorophenyl, 4-Fluorophenyl, and Unsubstituted Phenyl Acetamide Analogs

Among the 4‑halogen‑substituted 2‑phenyl‑N‑(4‑sulfamoylphenyl)acetamide series, the 4‑bromo congener provides optimal lipophilicity (cLogP = 2.10) that balances passive membrane permeability against aqueous solubility. This logP value is approximately 0.5–0.7 log units higher than the 4‑chloro analog (estimated cLogP ~1.6) and 0.8–1.0 log units higher than the 4‑fluoro analog (estimated cLogP ~1.1–1.3), directly influencing CNS penetration potential for mGlu₄ PAM applications [1]. In the 4‑(phenylsulfamoyl)phenylacetamide mGlu₄ PAM series, substituent-dependent lipophilicity correlates with PAM potency, where electron‑withdrawing groups enhance allosteric modulator activity [1].

Lipophilicity Drug-likeness SAR

Carbonic Anhydrase Zinc-Binding Motif Integrity: Primary Sulfonamide vs. Secondary Sulfamoyl Regioisomer

The compound presents a primary benzenesulfonamide ZBG directly attached via an acetamide linker to the 4‑bromophenyl tail, a topology consistent with the 'tail approach' design of CA inhibitors [1]. In contrast, the regioisomer N‑{4‑[(4‑bromophenyl)sulfamoyl]phenyl}acetamide places the sulfonamide nitrogen within a secondary sulfamoyl bridge, which sterically and electronically alters zinc coordination geometry. Crystallographic studies of analogous N‑(4‑sulfamoylphenyl)acetamide derivatives complexed with hCA II confirm that the primary sulfonamide NH₂ group participates in a conserved hydrogen‑bond network with Thr199 and Glu106, a geometry that is disrupted when the sulfonamide is converted to a secondary sulfamoyl group [2].

Carbonic Anhydrase Inhibition Zinc-Binding Group Isoform Selectivity

Heavy-Atom Advantage for Crystallographic Phasing: 4-Bromophenyl vs. 4-Chlorophenyl Analogs

The 4‑bromophenyl substituent provides a strong anomalous scattering signal (f'' ≈ 1.5 e⁻ at Cu Kα, compared to f'' ≈ 0.5 e⁻ for chlorine), making the compound a self‑contained heavy‑atom derivative for SAD/MAD phasing in protein‑ligand co‑crystallography [1]. This eliminates the need for post‑crystallization soaking with heavy‑atom reagents (e.g., Hg, Pt, Au compounds) or selenomethionine incorporation, significantly reducing experimental complexity. The 4‑chloro and 4‑fluoro analogs lack sufficient anomalous signal for routine phasing at standard wavelengths [1].

Crystallography Heavy Atom Phasing

Metabotropic Glutamate Receptor 4 (mGlu₄) PAM Scaffold Membership with Defined HTS-Validated Pharmacophore

The compound shares the core 4‑(phenylsulfamoyl)phenylacetamide scaffold with VU0364439, the most potent mGlu₄ PAM reported at the time of its disclosure (EC₅₀ = 19.8 nM for human mGlu₄) [1]. The structure–activity relationship established by Engers et al. (2010) demonstrates that the N‑phenyl ring substituent critically modulates PAM activity, with electron‑withdrawing groups (including halogens) conferring enhanced potency relative to unsubstituted or electron‑donating congeners [1]. The 4‑Br substituent, being electron‑withdrawing (σₚ = 0.23), aligns with the favorable SAR trend and may offer a distinct potency and selectivity fingerprint compared to the 4‑Cl (σₚ = 0.23; comparable electronic effect but altered sterics/lipophilicity) and 4‑F (σₚ = 0.06; weaker electron withdrawal) analogs [2].

mGlu₄ PAM GPCR CNS

Synthetic Tractability and Building-Block Accessibility: 4-Bromoaniline Route vs. Multi-Step Tail Construction

The one‑step synthesis from 4‑bromoaniline and 4‑sulfamoylbenzoyl chloride (in the presence of a tertiary amine base) contrasts with the multi‑step routes required for piperidine‑linked or benzhydrylpiperazine‑tailed N‑(4‑sulfamoylphenyl)acetamide analogs [1]. 4‑Bromoaniline is a commercial bulk chemical (widely available at >99% purity, bulk pricing), whereas the 4‑chloro analog (4‑chloroaniline, also inexpensive) offers no synthetic advantage, and the 4‑fluoro analog (4‑fluoroaniline, slightly costlier) requires comparable synthetic effort but lacks bromine's crystallographic utility. The one‑step acylation protocol achieves 63% yield under mild conditions (45 min, room temperature) , providing a favorable cost‑to‑utility ratio for medium‑scale procurement.

Synthesis Building Block Scalability

Optimal Procurement and Application Scenarios for 2-(4-Bromophenyl)-N-(4-sulfamoylphenyl)acetamide


Focused mGlu₄ Positive Allosteric Modulator Library Expansion with Halogen‑Scan SAR

Medicinal chemistry teams building focused 4‑(phenylsulfamoyl)phenylacetamide libraries for mGlu₄ PAM screening should procure the 4‑Br analog to complement existing 4‑Cl, 4‑F, and unsubstituted phenyl compounds. The distinct cLogP (2.10) fills a lipophilicity gap between the 4‑Cl (~1.6) and more lipophilic alkyl‑tailed analogs, while the electron‑withdrawing nature (σₚ = 0.23) maintains the favorable SAR trend identified by Engers et al. (2010) [1]. The compound can serve as a direct comparator to VU0364439 (EC₅₀ = 19.8 nM, dichlorophenyl‑pyridine chemotype) to assess scaffold‑hopping potential [1].

Protein–Ligand Co‑Crystallography with Native SAD Phasing

Structural biology groups solving carbonic anhydrase–inhibitor or mGlu₄ allosteric modulator co‑crystal structures can exploit the bromine anomalous signal (f'' ≈ 1.5 e⁻ at Cu Kα) for experimental SAD/MAD phasing without heavy‑atom derivatization [1]. This is particularly valuable for novel protein targets where molecular replacement may fail. The primary benzenesulfonamide ZBG ensures canonical zinc coordination in CA isoforms, as confirmed by PDB structures of related N‑(4‑sulfamoylphenyl)acetamide ligands (e.g., 6ZR8) [2].

Carbonic Anhydrase Isoform Profiling and Selectivity Screening with Tail‑Approach Scaffolds

Biochemical profiling laboratories assessing CA isoform selectivity panels (hCA I, II, IX, XII) can use the 4‑Br analog as a representative of the N‑(4‑sulfamoylphenyl)acetamide tail‑approach series [1]. The compound enables head‑to‑head selectivity comparisons with piperidine‑linked and benzhydrylpiperazine‑tailed analogs, where tail group identity modulates isoform preference. The 4‑bromo substituent may confer differential selectivity vs. tumor‑associated isoforms IX and XII compared to 4‑chloro or 4‑fluoro tails [1].

Fragment‑Based Drug Discovery (FBDD) Follow‑Up with Defined Synthetic Handle

FBDD groups procuring elaborated fragments for SAR‑by‑catalogue can use the 4‑Br atom as a synthetic handle for subsequent cross‑coupling chemistry (Suzuki, Buchwald‑Hartwig, Ullmann) to further diversify the phenyl ring [1]. Unlike the 4‑Cl analog, which is less reactive toward oxidative addition, the C–Br bond provides a balance of stability and reactivity that facilitates late‑stage functionalization in parallel synthesis workflows.

Quote Request

Request a Quote for 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.